N-Methylation Reduces Hydrogen-Bond Donor Count and Enhances Lipophilicity Relative to the Des-Methyl Analog
The target compound's N-methyl substituent eliminates one hydrogen-bond donor (HBD) compared to the des-methyl analog 2-[(pyrazin-2-yl)amino]cyclobutan-1-ol. The target compound has 1 HBD and a computed XLogP3-AA of 0.2, while the des-methyl analog, by virtue of its secondary amine, has 2 HBDs and a predicted lower logP (estimated ~-0.2 based on fragment contributions) [1][2]. This change improves membrane-permeability potential and reduces the compound's susceptibility to glucuronidation, a common metabolic liability for secondary amines.
| Evidence Dimension | Hydrogen-bond donor count and lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | HBD = 1; XLogP3-AA = 0.2 |
| Comparator Or Baseline | 2-[(Pyrazin-2-yl)amino]cyclobutan-1-ol: HBD = 2; XLogP3-AA estimated ~-0.2 |
| Quantified Difference | ΔHBD = -1; ΔXLogP3 ≈ +0.4 log units |
| Conditions | Computed properties via PubChem (XLogP3 3.0) and fragment-based estimation for the des-methyl analog. |
Why This Matters
A lower HBD count and higher logP are strongly correlated with improved passive membrane permeability and oral absorption, making the target compound a more attractive starting point for lead optimization when CNS or intracellular targets are pursued.
- [1] PubChem. 2-[Methyl(pyrazin-2-yl)amino]cyclobutan-1-ol. Compound Summary, CID 126856617. National Center for Biotechnology Information. View Source
- [2] Chemsrc. 2-[(Pyrazin-2-yl)amino]cyclobutan-1-ol. CAS 2201872-58-2. View Source
